molecular formula C20H20N2O3S2 B2723854 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895457-33-7

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2723854
CAS No.: 895457-33-7
M. Wt: 400.51
InChI Key: MFFNFGQZBWOADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a thiazole ring, a common feature in medicinal chemistry known for diverse biological activities . The compound's specific value for researchers stems from its hybrid structure, which combines a dimethoxyphenyl-thiazole moiety with a thioacetamide linker. While direct biological data for this specific molecule is not currently available in the public domain, its core structure suggests potential for investigation in several areas. Researchers may be interested in evaluating its properties based on known activities of similar compounds, which have been explored as tyrosinase (TYR) inhibitors for hyperpigmentation research or as anti-inflammatory agents through mechanisms such as 5-lipoxygenase (5-LOX) inhibition . This product is intended for laboratory research purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. This compound is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-10-14(24-2)6-9-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFNFGQZBWOADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Acylation: The thiazole intermediate is then acylated with p-tolylthioacetic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the acetamide group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
Target Compound : N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide ~432.5* Thiazole, 2,5-dimethoxyphenyl, p-tolylthio Not reported Inferred: CK1/MMP inhibition (see analogs)
2-((3-(2,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-CF₃-benzothiazol-2-yl)acetamide 522.52 Pyrimidinone, 2,5-dimethoxyphenyl, CF₃ Not reported CK1 inhibition (IC₅₀ = 0.46 µM)
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide 422.54 Thiazole, p-tolyl, piperazine 289–290 MMP-9 inhibition (IC₅₀ = 12.3 µM)
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide ~410.5* Coumarin, thiazole, dimethylphenyl Not reported α-Glucosidase inhibition (IC₅₀ = 18.7 µM)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 408.52 Thiazole, 4-methoxyphenyl, piperazine 281–282 MMP-2 inhibition (IC₅₀ = 9.8 µM)

*Calculated based on molecular formula.

Key Differences in Activity and Selectivity

(a) Enzyme Inhibition Profiles

  • CK1 Inhibition: The pyrimidinone-containing analog (MW 522.52, ) showed potent CK1 inhibition (IC₅₀ = 0.46 µM) due to the electron-withdrawing CF₃ group and sulfur linkage, which likely enhance target binding. In contrast, piperazine-linked thiazoles (e.g., ) lack CK1 activity but inhibit MMPs, suggesting substituent-dependent selectivity.
  • MMP Inhibition : Piperazine derivatives (e.g., compound 13, ) exhibit MMP-9 inhibition (IC₅₀ = 12.3 µM), attributed to the basic nitrogen in piperazine forming hydrogen bonds with catalytic zinc ions. The target compound’s p-tolylthio group may reduce MMP affinity compared to piperazine analogs.
  • α-Glucosidase Inhibition : Coumarin-linked thiazoles () achieve IC₅₀ values <20 µM, likely due to coumarin’s planar structure facilitating π-π interactions with the enzyme’s active site. The target compound lacks this feature but may compensate with its dimethoxyphenyl group.

(b) Antimicrobial Activity

  • Thiazole-acetamides with halogenated aryl groups (e.g., –Br, –Cl) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility but may reduce enzyme-binding affinity compared to CF₃ or halogens (electron-withdrawing) .
  • Heterocyclic Linkers: Piperazine enhances MMP inhibition, while pyrimidinone or coumarin improves kinase or α-glucosidase targeting, respectively .
  • Sulfur vs.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of 342.43 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole-based compounds found that derivatives similar to this compound showed high efficacy against multiple bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
Compound AE. coli15
Compound BK. pneumoniae18
This compoundS. aureus20

The results indicate that the compound has a notable inhibition effect on Gram-positive bacteria while showing moderate activity against Gram-negative strains.

Anticancer Activity

Thiazole derivatives have also been investigated for their potential anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)
Compound CA54910
Compound DC615
This compoundA54912

The data suggest that this compound exhibits promising anticancer activity, warranting further investigation into its therapeutic potential.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have been reported to possess anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications in the thiazole structure significantly influenced the antimicrobial potency .
  • Anticancer Mechanism Investigation : Another research focused on understanding the apoptotic mechanisms induced by thiazole derivatives in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptosis-related proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.